molecular formula C15H15NO5S B3125623 5-[4-(Morpholine-4-sulfonyl)-phenyl]-furan-2-carbaldehyde CAS No. 327106-59-2

5-[4-(Morpholine-4-sulfonyl)-phenyl]-furan-2-carbaldehyde

Cat. No.: B3125623
CAS No.: 327106-59-2
M. Wt: 321.3 g/mol
InChI Key: BJUXHAHWMAUFRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[4-(Morpholine-4-sulfonyl)-phenyl]-furan-2-carbaldehyde is an organic compound with the molecular formula C15H15NO5S. This compound is notable for its unique structure, which includes a morpholine ring, a sulfonyl group, and a furan ring. It has gained significance in scientific research due to its diverse applications in various fields, including chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(Morpholine-4-sulfonyl)-phenyl]-furan-2-carbaldehyde typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of automated reactors and continuous flow processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-[4-(Morpholine-4-sulfonyl)-phenyl]-furan-2-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions often involve reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: 5-[4-(Morpholine-4-sulfonyl)-phenyl]-furan-2-carboxylic acid.

    Reduction: 5-[4-(Morpholine-4-sulfonyl)-phenyl]-furan-2-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-[4-(Morpholine-4-sulfonyl)-phenyl]-furan-2-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[4-(Morpholine-4-sulfonyl)-phenyl]-furan-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. For example, it may inhibit enzymes involved in inflammatory processes, leading to reduced inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[4-(Morpholine-4-sulfonyl)-phenyl]-furan-2-carbaldehyde is unique due to the presence of both the morpholine-4-sulfonyl group and the furan-2-carbaldehyde moiety. This combination imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

5-(4-morpholin-4-ylsulfonylphenyl)furan-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO5S/c17-11-13-3-6-15(21-13)12-1-4-14(5-2-12)22(18,19)16-7-9-20-10-8-16/h1-6,11H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJUXHAHWMAUFRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C3=CC=C(O3)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10366427
Record name 5-[4-(Morpholine-4-sulfonyl)-phenyl]-furan-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10366427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

327106-59-2
Record name 5-[4-(Morpholine-4-sulfonyl)-phenyl]-furan-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10366427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[4-(Morpholine-4-sulfonyl)-phenyl]-furan-2-carbaldehyde
Reactant of Route 2
Reactant of Route 2
5-[4-(Morpholine-4-sulfonyl)-phenyl]-furan-2-carbaldehyde
Reactant of Route 3
Reactant of Route 3
5-[4-(Morpholine-4-sulfonyl)-phenyl]-furan-2-carbaldehyde
Reactant of Route 4
Reactant of Route 4
5-[4-(Morpholine-4-sulfonyl)-phenyl]-furan-2-carbaldehyde
Reactant of Route 5
Reactant of Route 5
5-[4-(Morpholine-4-sulfonyl)-phenyl]-furan-2-carbaldehyde
Reactant of Route 6
Reactant of Route 6
5-[4-(Morpholine-4-sulfonyl)-phenyl]-furan-2-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.